

Application Notes: Analysis of **Cyhalofop**-butyl in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyhalofop-butyl is a post-emergence herbicide from the aryloxyphenoxypropionate group, primarily used to control grass weeds in rice paddies.[1][2][3] Its mode of action is the inhibition of acetyl-coenzyme A carboxylase (ACCase). Due to its widespread use, regulatory bodies have established Maximum Residue Levels (MRLs) for **Cyhalofop**-butyl in various food commodities to ensure consumer safety.[4] This document provides a detailed protocol for the determination of **Cyhalofop**-butyl and its primary metabolite, **Cyhalofop**-acid, in food samples using **Cyhalofop**-butyl analytical standards.

Analytical Methodology

The most common and effective method for the analysis of **Cyhalofop**-butyl and its metabolites in food is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting low residue levels in complex food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that simplifies the extraction and cleanup process, providing high recovery rates and reproducibility.

Quantitative Data Summary

The following tables summarize the performance of the analytical method for **Cyhalofop**-butyl and its metabolite, **Cyhalofop**-acid, in various food matrices.

Table 1: Method Detection and Quantitation Limits

Analyte	Matrix	LOD (mg/kg)	LOQ (mg/kg)	Reference
Cyhalofop-butyl	Brown Rice, Soybean, Potato, Pepper, Mandarin	0.0075	0.01	
Cyhalofop-butyl	Cereals	-	0.01	
Cyhalofop-butyl	Oilseeds	-	0.02	_
Cyhalofop-butyl	Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice	-	0.01	
Cyhalofop-acid	Cereals	-	0.01	_
Cyhalofop-acid	Oilseeds	-	0.02	_
Cyhalofop-acid	Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice	-	0.01	

Table 2: Recovery Rates of Cyhalofop-butyl and Cyhalofop-acid

Analyte	Matrix	Spiking Level (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Cyhalofop- butyl	Brown Rice, Soybean, Potato, Pepper, Mandarin	0.01, 0.05, 0.1	74.3 - 117.6	<20	
Cyhalofop- butyl	Cereals	Not Specified	89.23 - 101.12	1.1 - 3.3	•
Cyhalofop- butyl	Oilseeds	Not Specified	85.12 - 92.34	1.1 - 3.3	
Cyhalofop- butyl	Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice	0.01, 0.1, 1.0	76.1 - 107.5	1.1 - 8.2	
Cyhalofop- acid	Cereals	Not Specified	87.98 - 100.02	1.1 - 3.3	•
Cyhalofop- acid	Oilseeds	Not Specified	82.63 - 89.55	1.1 - 3.3	
Cyhalofop- acid	Paddy Water, Paddy Soil, Rice Plant, Rice Straw, Rice Hulls, Husked Rice	0.01, 0.1, 1.0	76.1 - 107.5	1.1 - 8.2	

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Cyhalofop**-butyl in food samples.

Click to download full resolution via product page

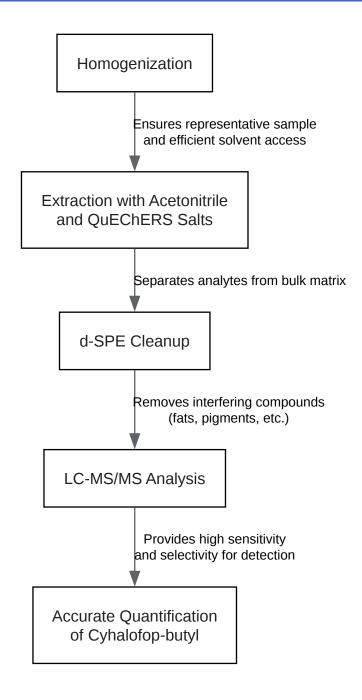
Caption: Experimental workflow for **Cyhalofop**-butyl analysis in food.

Detailed Experimental Protocol

This protocol is based on the widely used QuEChERS EN method followed by LC-MS/MS analysis.

- 1. Materials and Reagents
- Cyhalofop-butyl analytical standard (PESTANAL® or equivalent)
- · Cyhalofop-acid analytical standard
- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)

- Formic acid (LC-MS grade)
- Milli-Q water or equivalent
- Centrifuge tubes (50 mL and 15 mL)
- Syringe filters (0.22 μm)
- 2. Standard Solution Preparation
- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cyhalofop-butyl and Cyhalofop-acid analytical standards and dissolve in 10 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100
 ng/mL).
- Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare matrix-matched standards by adding the working standard solutions to blank matrix extracts.
- 3. Sample Preparation (QuEChERS Extraction)
- Homogenization: Homogenize a representative portion of the food sample (e.g., rice, soybean) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture.
- Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate internal standard, if used.
 - Add the QuEChERS EN salt packet containing 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.
 - Immediately cap and shake the tube vigorously for 1 minute.



- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
- 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix.
 - For general food samples: 150 mg MgSO₄ and 25 mg PSA.
 - For samples with high fat content: 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
 - For samples with high pigment content (e.g., peppers): 150 mg MgSO₄, 25 mg PSA, and
 7.5 mg GCB.
- Vortex: Cap the d-SPE tube and vortex for 30 seconds.
- Centrifugation: Centrifuge the tube at ≥5000 rcf for 5 minutes.
- 5. Final Extract Preparation and Analysis
- Filtration: Take the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
- LC-MS/MS Analysis: Analyze the filtered extract using a validated LC-MS/MS method. The specific parameters for the LC column, mobile phase, gradient, and MS/MS transitions should be optimized for Cyhalofop-butyl and Cyhalofop-acid.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and rationale behind the key steps in the analytical protocol.

Click to download full resolution via product page

Caption: Rationale for the analytical steps in **Cyhalofop**-butyl testing.

References

• 1. Determination and study on dissipation and residue determination of cyhalofop-butyl and its metabolite using HPLC-MS/MS in a rice ecosystem | Semantic Scholar

[semanticscholar.org]

- 2. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the existing MRLs for cyhalofop-butyl | EFSA [efsa.europa.eu]
- To cite this document: BenchChem. [Application Notes: Analysis of Cyhalofop-butyl in Food Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662147#using-cyhalofop-butyl-analytical-standards-in-food-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com